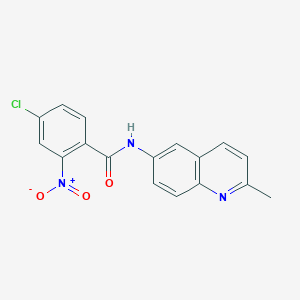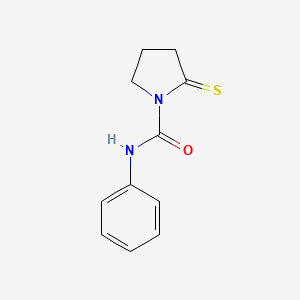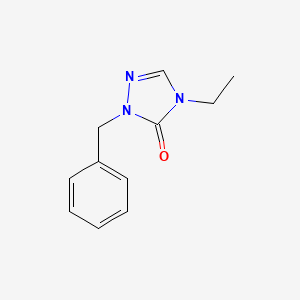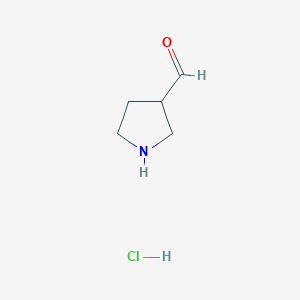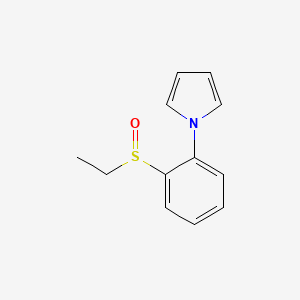![molecular formula C40H34O3P2 B12884799 (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine](/img/structure/B12884799.png)
(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine is a complex organophosphorus compound It is known for its unique structure, which includes two diphenylphosphino groups and a trioxacycloundecine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine typically involves multiple steps. The starting materials often include dibenzofuran derivatives and diphenylphosphine. The reaction conditions usually require the use of strong bases and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The process may involve the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphino groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can be used as catalysts in various organic reactions.
Biology and Medicine
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical manufacturing processes. Its ability to form stable complexes with metals makes it valuable in processes that require precise control over reaction conditions.
Mécanisme D'action
The mechanism by which (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes that facilitate various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in coordination chemistry.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate ligand with two diphenylphosphino groups.
Dibenzofuran: The core structure of the compound, which can be modified to create various derivatives.
Uniqueness
What sets (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine apart is its trioxacycloundecine ring system, which provides additional stability and unique electronic properties. This makes it particularly effective in forming stable metal complexes and enhancing catalytic activity.
Propriétés
Formule moléculaire |
C40H34O3P2 |
|---|---|
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
(19-diphenylphosphanyl-8,11,14-trioxatricyclo[13.4.0.02,7]nonadeca-1(15),2(7),3,5,16,18-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H34O3P2/c1-5-15-31(16-6-1)44(32-17-7-2-8-18-32)37-25-13-23-35-39(37)40-36(43-30-28-41-27-29-42-35)24-14-26-38(40)45(33-19-9-3-10-20-33)34-21-11-4-12-22-34/h1-26H,27-30H2 |
Clé InChI |
LTVPTKJBJFMUOB-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
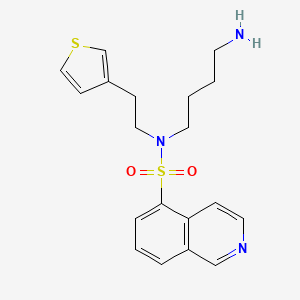
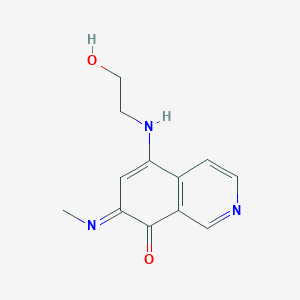
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
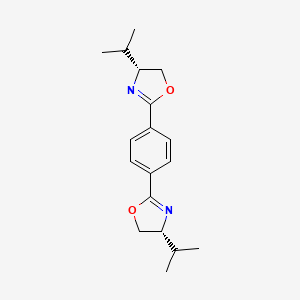

![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
